molecular formula C11H18BrNO5 B13515353 methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate

Cat. No.: B13515353
M. Wt: 324.17 g/mol
InChI Key: REILQMSCIGJTGY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (C₁₁H₁₈BrNO₅, MW 324.17) is a chiral compound featuring a bromo substituent at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 2 (S-configuration), and a 4-oxo group. This molecule serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry, where its Boc group enables selective deprotection under acidic conditions .

Properties

Molecular Formula

C11H18BrNO5

Molecular Weight

324.17 g/mol

IUPAC Name

methyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

InChI

InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m0/s1

InChI Key

REILQMSCIGJTGY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)CBr)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, ether).

    Deprotection: Strong acids (trifluoroacetic acid, hydrochloric acid), solvents (dichloromethane, methanol).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding alcohols.

    Deprotection: Free amino acids or peptides.

Mechanism of Action

The mechanism of action of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Enantiomeric Pair: Methyl (2R)-5-Bromo-2-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoate

  • Structural Difference : The R-configuration at position 2 distinguishes this enantiomer from the target compound.
  • Reactivity: Both enantiomers share identical molecular formulas (C₁₁H₁₈BrNO₅) and weights (324.17), but their stereochemistry influences interactions in chiral environments. For example, enzymatic recognition or asymmetric catalysis may favor one enantiomer over the other .
  • Applications : The R-enantiomer may exhibit divergent biological activity, underscoring the importance of stereochemical control in drug design.

Hydroxyl Analog: tert-Butyl (S)-2-((tert-Butoxycarbonyl)amino)-5-hydroxy-4-oxopentanoate

  • Structural Difference: Replaces the bromo group with a hydroxyl substituent (C₁₄H₂₅NO₆, MW 303.35).
  • Reactivity : The hydroxyl group is a poor leaving group compared to bromine, rendering this compound unsuitable for nucleophilic substitution reactions. However, it may participate in esterification or oxidation pathways.
  • Applications : Likely used in synthetic routes requiring hydroxyl-directed functionalization rather than bromine-mediated cross-coupling .

Fluorinated Peptide Mimetic: z-VDVAD-fmk

  • Structural Difference : Features a fluoro substituent and extended peptide-like chains (e.g., valyl-alanyl-aspartyl motifs).
  • Reactivity: The fluorine atom enhances metabolic stability compared to bromine, while the Boc-protected amino group aligns with strategies for controlled deprotection in peptide synthesis.
  • Applications : Functions as a caspase inhibitor in apoptosis studies, highlighting how halogen choice (Br vs. F) tailors compounds for specific biological targets .

Benzyloxycarbonyl-Protected Analog: (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

  • Structural Difference: Uses a benzyloxycarbonyl (Cbz) group instead of methyl ester for amino protection.
  • Reactivity: Cbz requires hydrogenolysis for deprotection, which is harsher than the acidic conditions needed for Boc removal. This limits compatibility with acid-sensitive substrates.
  • Applications : Preferred in orthogonal protection strategies where Boc and Cbz groups are used sequentially .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Protection Group Key Reactivity/Applications
Target Compound (S-configuration) C₁₁H₁₈BrNO₅ 324.17 5-Bromo Boc Peptide synthesis, cross-coupling
R-Enantiomer C₁₁H₁₈BrNO₅ 324.17 5-Bromo Boc Chiral drug intermediates
Hydroxyl Analog C₁₄H₂₅NO₆ 303.35 5-Hydroxy Boc Esterification, oxidation reactions
z-VDVAD-fmk Complex peptide N/A 5-Fluoro Boc Caspase inhibition, apoptosis studies
Benzyloxycarbonyl Analog C₂₀H₂₈N₂O₆S 424.51 Cbz group Boc + Cbz Orthogonal protection strategies

Q & A

Q. What are the optimal synthetic routes for methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential protection, bromination, and esterification steps. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A reported approach (similar to Reference Example 3 in ) uses fluorenylmethoxycarbonyl (Fmoc)-protected intermediates, with LC-MS monitoring to confirm intermediate purity (m/z 611 [M+H]⁺ observed in ). Key factors include:

  • Temperature control : Maintaining ≤0°C during bromination to minimize β-elimination.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for Boc protection, as polar aprotic solvents enhance reactivity .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity, as validated by ’s molecular formula (C11H18BrNO5) and LC-MS retention time analysis .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • LC-MS : Monitors molecular ion peaks (e.g., m/z 324.17 for C11H18BrNO5) and detects impurities (e.g., de-Boc byproducts at m/z 224.1) .
  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies stereochemistry at C2 (δ 4.2–4.4 ppm for the chiral center) and confirms the tert-butyl group (δ 1.4 ppm, singlet) .
  • IR Spectroscopy : Validates carbonyl stretches (C=O at ~1720 cm⁻¹ for the ester and oxo groups) .

Advanced Research Questions

Q. How can researchers ensure stereochemical integrity during synthesis, particularly at the C2 position?

Methodological Answer:

  • Chiral Auxiliaries : Use (2S)-configured starting materials, such as Boc-L-glutamate derivatives, to enforce correct stereochemistry .
  • Low-Temperature Coupling : Employ carbodiimide-based coupling reagents (e.g., DCC/HOBt) at –20°C to suppress racemization during amino acid activation .
  • Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase resolves enantiomeric excess (>98% ee) .

Q. What strategies mitigate side reactions such as β-elimination or racemization?

Methodological Answer:

  • Protection Schemes : The Boc group stabilizes the amino moiety, while methyl ester protection of the carboxylate prevents nucleophilic attack .
  • Additives : DMAP (4-dimethylaminopyridine) suppresses β-elimination during bromination by scavenging HBr .
  • Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the oxopentanoate moiety .

Q. How does the bromo substituent at C5 influence reactivity in peptide coupling or cross-coupling reactions?

Methodological Answer:

  • Peptide Synthesis : The C5 bromo group serves as a handle for Suzuki-Miyaura cross-coupling to introduce biaryl or heteroaryl motifs in peptide side chains. Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h) achieve >75% coupling efficiency .
  • Stability Considerations : The electron-withdrawing bromo group increases electrophilicity at C4, requiring cautious handling of nucleophiles (e.g., amines) to avoid Michael adduct formation .

Data Contradiction and Resolution

Q. Discrepancies in reported LC-MS retention times for this compound: How to resolve?

Methodological Answer:

  • Column Variability : Retention times vary across C18 columns (e.g., 1.55 min in vs. 2.1 min in ). Standardize using a Zorbax SB-C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile .
  • Ionization Artifacts : Adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺) can skew results. Use high-resolution MS (HRMS) to differentiate (e.g., m/z 324.17 calculated vs. 324.16 observed) .

Application in Peptide Synthesis

Q. How is this compound utilized to introduce bromo-functionalized residues in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin Loading : Pre-loaded Wang resin with Fmoc-protected amine is deprotected (20% piperidine/DMF), followed by coupling with methyl (2S)-5-bromo-2-Boc-amino-4-oxopentanoate using HBTU/DIPEA (2:3 ratio) .
  • Orthogonal Deprotection : TFA cleavage (95% v/v) removes the Boc group while retaining the methyl ester, enabling subsequent elongation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.